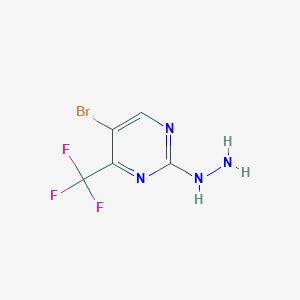

5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

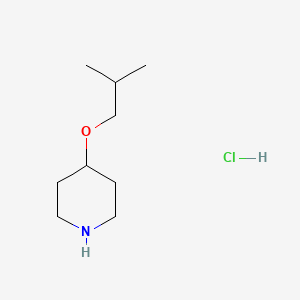

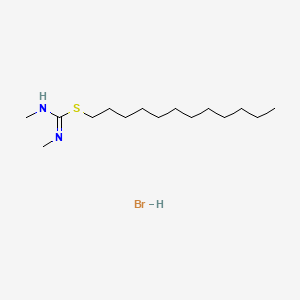

5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine is an organic compound . It has a molecular formula of C5H4BrF3N4 and a molecular weight of 257.01 . It is also known by other synonyms such as this compound and [5-bromo-4-(trifluoromethyl)pyrimidin-2-yl]hydrazine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H . The compound has a structure that includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.8±0.1 g/cm3, a boiling point of 139.8±40.0 °C at 760 mmHg, and a vapor pressure of 7.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.1±3.0 kJ/mol and a flash point of 38.3±27.3 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of 5-bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine in the synthesis of various heterocyclic compounds, which have potential applications in medicinal chemistry. For instance, this chemical has been used in the preparation of triazolo[1,5-c]pyrimidines, which show promise as antiasthma agents. The synthesis involves a series of reactions including treatment with phosphorus oxychloride, conversion to hydrazinopyrimidine, and cyclization to yield the desired triazolo[1,5-c]pyrimidines, which were found to be active as mediator release inhibitors in the human basophil histamine release assay (Medwid et al., 1990).

Functionalization and Derivatization

The compound also plays a role in the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. Studies show that 5-pyrimidyllithium species, generated from compounds like this compound, are stable when flanked by electron-withdrawing groups, leading to high yields of the corresponding carboxylic acids upon halogen/metal permutation and subsequent carboxylation (Schlosser et al., 2006).

Novel Biheterocyclic Synthesis

Furthermore, the compound serves as an efficient precursor for the synthesis of novel (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, showcasing the versatility of this compound in heterocyclic chemistry. This stepwise synthesis involves nucleophilic substitution, azide-alkyne cycloaddition (click chemistry), and cyclocondensation, highlighting its potential in creating structurally diverse and biologically relevant molecules (Aquino et al., 2017).

Development of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives

Another application involves the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives, which are obtained from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, a closely related compound. This showcases the utility of such chemicals in generating novel heterocyclic structures with potential therapeutic applications (Rahimizadeh et al., 2007).

Eigenschaften

IUPAC Name |

[5-bromo-4-(trifluoromethyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N4/c6-2-1-11-4(13-10)12-3(2)5(7,8)9/h1H,10H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVDOBADTAZOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)NN)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228386 |

Source

|

| Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-93-7 |

Source

|

| Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=785777-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6141659.png)

![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)

![dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)

![5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B6141680.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6141689.png)

![2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol](/img/structure/B6141716.png)